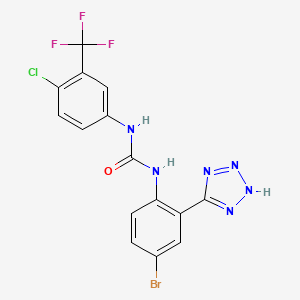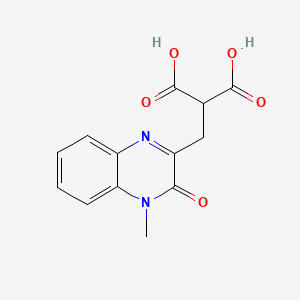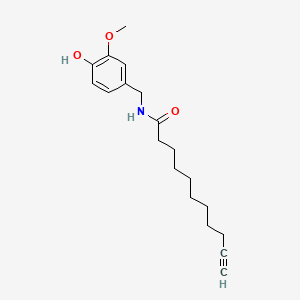
10-Undecynamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Undecynamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- is an organic compound with the molecular formula C19H27NO3 This compound is characterized by the presence of an amide group attached to a long aliphatic chain and a substituted phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Undecynamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- typically involves the reaction of 10-undecynoic acid with N-((4-hydroxy-3-methoxyphenyl)methyl)amine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of 10-Undecynamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
10-Undecynamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- undergoes several types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.
Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alkenes and alkanes.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
10-Undecynamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 10-Undecynamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The alkyne group may also participate in covalent bonding with target molecules, leading to changes in their function. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
相似化合物的比较
Similar Compounds
- N-((4-Hydroxy-3-methoxyphenyl)methyl)-decanamide (N-Vanillyldecanamide)
- 4-Hydroxy-3-methoxybenzaldehyde nicotinamide
- Nonivamide
Uniqueness
10-Undecynamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- is unique due to its specific combination of functional groups and structural features The presence of both an alkyne and a phenolic hydroxyl group allows for a diverse range of chemical reactions and interactions with biological targets
属性
CAS 编号 |
150988-87-7 |
|---|---|
分子式 |
C19H27NO3 |
分子量 |
317.4 g/mol |
IUPAC 名称 |
N-[(4-hydroxy-3-methoxyphenyl)methyl]undec-10-ynamide |
InChI |
InChI=1S/C19H27NO3/c1-3-4-5-6-7-8-9-10-11-19(22)20-15-16-12-13-17(21)18(14-16)23-2/h1,12-14,21H,4-11,15H2,2H3,(H,20,22) |
InChI 键 |
KIFSWRNTGICWRI-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)CNC(=O)CCCCCCCCC#C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


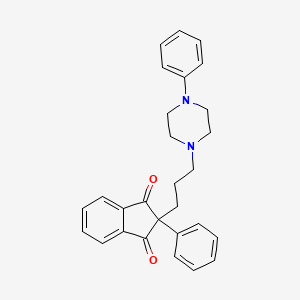
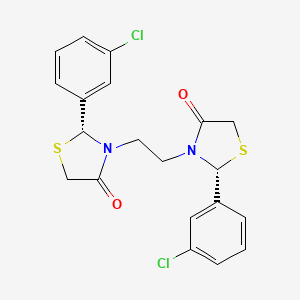
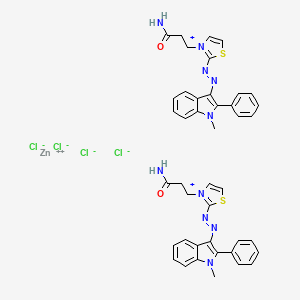

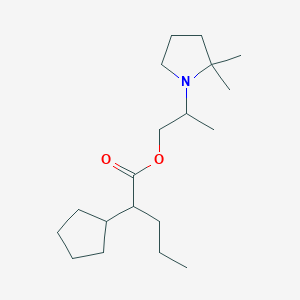
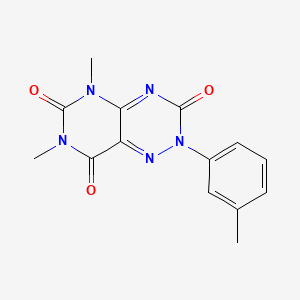
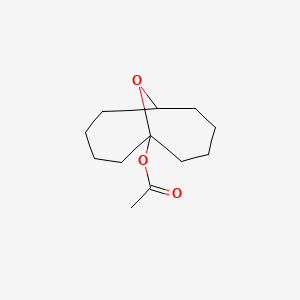
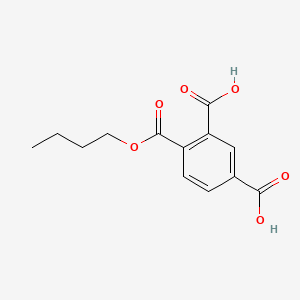

![8-Methyl-2,3-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12793384.png)

